An In-depth Technical Guide to N-(2-hydroxyphenyl)-2-methylbenzamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(2-hydroxyphenyl)-2-methylbenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyphenyl)-2-methylbenzamide is a member of the benzamide family, a significant class of organic compounds with a broad spectrum of applications in medicinal chemistry. Structurally, it is an amide derived from 2-methylbenzoic acid and 2-aminophenol. The presence of the hydroxyphenyl group categorizes it further as a salicylanilide-type compound. Salicylanilides and related benzamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physical properties, a detailed synthesis protocol, and a discussion of the potential therapeutic applications of N-(2-hydroxyphenyl)-2-methylbenzamide, grounded in the established knowledge of its chemical class.
Chemical Structure and Identification
The chemical structure of N-(2-hydroxyphenyl)-2-methylbenzamide consists of a 2-methylbenzoyl group attached to the nitrogen atom of a 2-aminophenol moiety. This arrangement allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen, which can influence its conformation and physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | N-(2-hydroxyphenyl)-2-methylbenzamide | N/A |
| CAS Number | 17847-71-1 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₃NO₂ | Sigma-Aldrich |
| Molecular Weight | 227.26 g/mol | Sigma-Aldrich |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O | N/A |
| InChI Key | CPURJBKOYYYKJL-UHFFFAOYSA-N | Chemical Synthesis Database[2] |
Synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide
The synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide can be achieved through a two-step process starting from 2-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then reacted with 2-aminophenol to form the final amide product. This is a common and effective method for the preparation of N-substituted benzamides.[1]
Experimental Protocol
Step 1: Synthesis of 2-Methylbenzoyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-methylbenzoic acid (1.0 eq).
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Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction Conditions: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride is a liquid and can be used directly in the next step without further purification.
Step 2: Synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide
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Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine (1.1-1.2 eq), to the solution to act as an acid scavenger.
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Addition of Acid Chloride: Cool the solution of 2-aminophenol and base in an ice bath (0 °C). Slowly add the freshly prepared 2-methylbenzoyl chloride (1.0-1.1 eq) dropwise to the cooled solution with vigorous stirring.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude N-(2-hydroxyphenyl)-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Synthesis workflow for N-(2-hydroxyphenyl)-2-methylbenzamide.
Physical and Spectroscopic Properties
Physical Properties (Predicted)
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on similar benzamides. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in nonpolar solvents, and likely insoluble in water. | General solubility for this class of compounds. |
Spectroscopic Characterization (Expected)
The spectroscopic data for N-(2-hydroxyphenyl)-2-methylbenzamide is expected to be similar to that of N-(2-hydroxyphenyl)benzamide, with the addition of signals corresponding to the methyl group.[3]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzoyl and aminophenol rings. A singlet for the methyl group protons would be observed, likely in the range of δ 2.3-2.5 ppm. The amide (N-H) and hydroxyl (O-H) protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the methyl carbon (around 20-25 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), a broad O-H stretching band (around 3200-3600 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.26 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bond.
Potential Biological Activities and Applications in Drug Development
Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities.[1] The structural features of N-(2-hydroxyphenyl)-2-methylbenzamide suggest several potential areas for investigation in drug discovery.
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Antimicrobial Activity: Salicylanilides, which share the core structure of N-(2-hydroxyphenyl)-2-methylbenzamide, are known for their antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of key enzymes.
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Anti-inflammatory Activity: Some benzamide derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways.
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Anticancer Activity: The benzamide scaffold is present in several approved anticancer drugs. The potential for N-(2-hydroxyphenyl)-2-methylbenzamide to exhibit antiproliferative activity against cancer cell lines warrants investigation.
A potential mechanism of action for this class of compounds could involve the inhibition of key cellular enzymes, such as kinases or histone deacetylases (HDACs), which are often dysregulated in various diseases.
Caption: Potential mechanism of action for N-(2-hydroxyphenyl)-2-methylbenzamide.
Conclusion
N-(2-hydroxyphenyl)-2-methylbenzamide is a synthetically accessible compound belonging to the promising class of benzamides. While specific experimental data for this molecule is limited, its structural similarity to other biologically active compounds suggests its potential as a lead structure in drug discovery programs targeting infectious diseases, inflammation, or cancer. The synthetic protocol and expected analytical characteristics outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related molecules. Further investigation into its biological activities is warranted to fully elucidate its pharmacological profile.
References
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Chemical Synthesis Database. 2-hydroxy-N-(2-methylphenyl)benzamide. [Link]
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PubChem. N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide. [Link]
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PubChem. N-(2-Hydroxyphenyl)benzamide. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
